2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl 4-bromobenzoate
Description
2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl 4-bromobenzoate is a heterocyclic compound featuring a benzothiazole core substituted at position 2 with a 4-ethylpiperazine group and at position 6 with a 4-bromobenzoate ester. Its molecular formula is C₁₉H₁₈BrN₃O₂S, with a calculated molecular weight of 432.07 g/mol. The benzothiazole moiety contributes to aromaticity and planarity, while the 4-bromobenzoate ester introduces steric bulk and electron-withdrawing effects. The 4-ethylpiperazine substituent enhances solubility in polar solvents due to its basic nitrogen atoms. Structural characterization of such compounds typically employs crystallographic tools like SHELX and rigorous validation protocols to ensure accuracy in bond lengths, angles, and conformational analysis.
Properties
IUPAC Name |
[2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl] 4-bromobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3O2S/c1-2-23-9-11-24(12-10-23)20-22-17-8-7-16(13-18(17)27-20)26-19(25)14-3-5-15(21)6-4-14/h3-8,13H,2,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUDVGBUNVVIKKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OC(=O)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl 4-bromobenzoate typically involves multiple steps. One common method involves the coupling of substituted 2-amino benzothiazoles with 4-bromobenzoic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane (DCM). The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the bromobenzoate group, converting it to a benzoate group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Benzoate derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as an anticancer agent. It has shown promising results in inhibiting the growth of certain cancer cell lines .
Medicine: The compound’s anti-inflammatory properties make it a candidate for the development of new anti-inflammatory drugs. It has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammation .
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced thermal stability and resistance to degradation .
Mechanism of Action
The mechanism of action of 2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl 4-bromobenzoate involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to inhibit certain enzymes involved in cell proliferation. The compound binds to the active site of these enzymes, preventing their normal function and leading to cell death .
In terms of its anti-inflammatory action, the compound inhibits the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators such as prostaglandins .
Comparison with Similar Compounds
Table 1: Key Structural Differences and Properties
| Compound ID | Core Structure | Substituents | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| Target Compound | Benzothiazole | 4-ethylpiperazine, 4-bromobenzoate | 432.07 | Bromine, piperazine, ester |
| I-6230 | Benzoate | Pyridazin-3-yl, phenethylamino | ~342 | Pyridazine, amino linkage |
| I-6273 | Benzoate | Methylisoxazol-5-yl, phenethylamino | ~356 | Isoxazole, amino linkage |
Key Observations :
- Substituent Effects: The 4-bromobenzoate group increases lipophilicity (logP) and steric hindrance relative to the non-halogenated esters in analogs. The 4-ethylpiperazine group enhances aqueous solubility at acidic pH due to protonation, unlike the phenethylamino groups in analogs, which may exhibit variable solubility.
- Electron Effects : Bromine’s electron-withdrawing nature could reduce metabolic degradation of the ester linkage compared to analogs lacking halogens.
Physicochemical and Pharmacological Implications
- Molecular Weight : The target compound’s higher molecular weight (~432 g/mol) may limit blood-brain barrier permeability compared to lighter analogs (~342–356 g/mol).
- Solubility: The piperazine group’s basicity improves solubility in acidic environments, whereas analogs with phenethylamino groups (e.g., I-6230) rely on hydrogen bonding for solubility.
- Stability : The bromine atom in the benzoate ester could enhance stability against esterase-mediated hydrolysis compared to ethyl esters in analogs like I-6473 .
Biological Activity
2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl 4-bromobenzoate is a complex organic compound belonging to the class of benzothiazole derivatives. This compound has garnered attention due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.
Chemical Structure
The compound features a benzothiazole ring, a piperazine moiety, and a bromobenzoate group. The presence of these structural elements contributes to its biological efficacy.
The biological activity of this compound can be attributed to several mechanisms:
- Anticancer Activity : The compound inhibits specific enzymes involved in cell proliferation. It binds to the active sites of these enzymes, preventing their normal function and inducing apoptosis in cancer cells.
- Anti-inflammatory Action : It inhibits cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators such as prostaglandins. This mechanism is crucial in managing inflammatory diseases.
Biological Activity Overview
Case Studies and Research Findings
- Anticancer Studies : In vitro studies have demonstrated that this compound significantly reduces the viability of various cancer cell lines. The compound showed IC50 values in the low micromolar range, indicating potent anticancer activity.
- Antimicrobial Effects : Research has shown that this compound exhibits broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. In one study, it was effective against resistant strains of Staphylococcus aureus and Escherichia coli.
- Inflammation Models : In animal models of inflammation, treatment with the compound resulted in a significant decrease in inflammatory markers and improved clinical scores compared to control groups.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds highlights the unique properties of this compound:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl | Methyl group enhances solubility | Moderate anticancer activity |
| 2-(4-Phenylpiperazin-1-yl)benzo[d]thiazol-6-yl | Phenyl group increases lipophilicity | Enhanced antimicrobial effects |
| This compound | Ethyl group improves membrane penetration | Strong anticancer and anti-inflammatory properties |
Q & A
Basic: What are the key considerations for designing a multi-step synthesis protocol for this compound?
Answer:
A robust synthesis protocol should prioritize reaction sequence optimization, solvent selection, and intermediate purification. For example, coupling reactions involving piperazine derivatives (common in similar compounds) require anhydrous conditions and catalysts like DCC (dicyclohexylcarbodiimide) to minimize side products . Intermediate purification via column chromatography (silica gel, gradient elution) ensures high-purity precursors. Reaction monitoring with TLC or HPLC is critical to confirm stepwise progress .
Basic: Which analytical techniques are essential for structural confirmation and purity assessment?
Answer:
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm substituent positions and piperazine/benzothiazole integration .
- Mass Spectrometry (MS): High-resolution MS validates molecular weight and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC): Purity >95% is achievable with reverse-phase C18 columns and UV detection at 254 nm .
- Infrared (IR) Spectroscopy: Confirms functional groups (e.g., ester C=O stretch at ~1720 cm⁻¹) .
Advanced: How can researchers resolve contradictions in reported solubility data?
Answer:
Discrepancies often arise from solvent polarity, temperature, or crystallinity. Standardize protocols by:
- Testing solubility in DMSO, methanol, and water at 25°C and 37°C.
- Using dynamic light scattering (DLS) to detect aggregation in aqueous buffers .
- Replicating studies under controlled humidity (e.g., 40–60% RH) to account for hygroscopic effects .
Advanced: What strategies mitigate low yields in the final coupling step?
Answer:
- Catalyst Optimization: Replace traditional bases (e.g., K₂CO₃) with milder alternatives (e.g., Cs₂CO₃) to reduce side reactions .
- Microwave-Assisted Synthesis: Accelerate reaction kinetics (e.g., 80°C, 30 min) to improve yields by 15–20% .
- Protecting Groups: Temporarily protect reactive sites (e.g., benzothiazole NH) to prevent unwanted cross-coupling .
Basic: How to design an in vitro bioactivity assay for this compound?
Answer:
- Cell Lines: Use target-specific lines (e.g., cancer cells for antiproliferative studies) with appropriate controls (e.g., untreated and vehicle-only groups) .
- Dose-Response Curves: Test concentrations from 1 nM to 100 µM, with triplicate replicates.
- Endpoint Assays: Measure viability via MTT or resazurin reduction, ensuring incubation times align with compound stability .
Advanced: What methodologies assess environmental persistence and ecotoxicity?
Answer:
- Abiotic Degradation: Perform hydrolysis studies at pH 4, 7, and 9, monitoring degradation via LC-MS .
- Biotic Transformation: Use soil microcosms or activated sludge to evaluate microbial breakdown over 28 days .
- Ecotoxicology: Test acute toxicity in Daphnia magna (48-hr LC50) and algae (72-hr growth inhibition) .
Advanced: How to integrate computational and experimental methods for mechanism-of-action studies?
Answer:
- Molecular Docking: Screen against target proteins (e.g., kinases) using AutoDock Vina to predict binding modes .
- Mutagenesis Studies: Validate docking results by site-directed mutagenesis of predicted binding residues .
- Transcriptomics: Pair with RNA-seq to identify differentially expressed genes post-treatment .
Basic: What statistical approaches are suitable for dose-response data analysis?
Answer:
- Nonlinear Regression: Fit data to a four-parameter logistic model (IC50/EC50 calculation) using GraphPad Prism .
- ANOVA with Tukey’s Test: Compare means across concentrations (α = 0.05) .
- Hill Slope Analysis: Assess cooperativity in dose-response curves .
Advanced: How to ensure reproducibility in cross-laboratory synthesis?
Answer:
- Detailed SOPs: Specify reaction vessel geometry, stirring rates, and solvent drying methods (e.g., molecular sieves for THF) .
- Batch-to-Batch Analysis: Use qNMR to quantify purity and validate inter-lab consistency .
- Open-Source Data Sharing: Publish raw chromatograms and spectral data in repositories like Zenodo .
Basic: What stability studies are required for long-term storage?
Answer:
- Accelerated Stability Testing: Store at 40°C/75% RH for 6 months, sampling monthly for HPLC purity checks .
- Photostability: Expose to UV light (ICH Q1B guidelines) to assess degradation pathways .
- Cryopreservation: Store lyophilized powder at -80°C under argon to prevent oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
